1-(3-Bromo-2-methylphenyl)ethanone
Overview
Description
1-(3-Bromo-2-methylphenyl)ethanone is an organic compound with the molecular formula C9H9BrO It is a brominated derivative of acetophenone, characterized by the presence of a bromine atom at the third position and a methyl group at the second position on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-2-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 2-methylacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-2-methylphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like ethanol or dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products Formed:
Nucleophilic Substitution: Formation of 1-(3-hydroxy-2-methylphenyl)ethanone or 1-(3-alkoxy-2-methylphenyl)ethanone.
Reduction: Formation of 1-(3-bromo-2-methylphenyl)ethanol.
Oxidation: Formation of 3-bromo-2-methylbenzoic acid.
Scientific Research Applications
1-(3-Bromo-2-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-methylphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its brominated structure may enhance its binding affinity to certain proteins, thereby modulating their activity.
Comparison with Similar Compounds
- 1-(2-Bromo-3-methylphenyl)ethanone
- 1-(4-Bromo-2-methylphenyl)ethanone
- 1-(3-Bromo-4-methylphenyl)ethanone
Comparison: 1-(3-Bromo-2-methylphenyl)ethanone is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.
Properties
IUPAC Name |
1-(3-bromo-2-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNWYNIGDUWAOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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